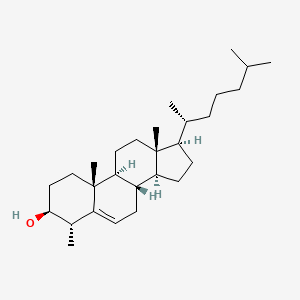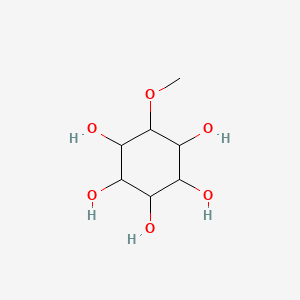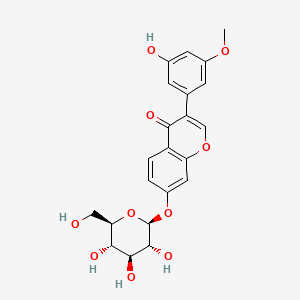![molecular formula C21H22O11 B11935512 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects. It is primarily found in the leaves of Engelhardia roxburghiana and other liliaceous plants. Engeletin has garnered significant attention due to its anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Engeletin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the glycosylation of dihydrokaempferol with rhamnose. This reaction typically requires the presence of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of engeletin often involves the extraction and purification from natural sources, such as Rhizoma Smilacis Glabrae. The process includes adsorption using macroporous resins, followed by dynamic adsorption/desorption experiments. The final purification is achieved through preparative high-performance liquid chromatography (HPLC) and silica gel chromatography, resulting in high-purity engeletin .
Análisis De Reacciones Químicas
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Engeletin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of engeletin with enhanced or modified pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other flavonoid compounds.
- Studied for its chemical reactivity and potential to form new derivatives with improved properties .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Studied for its effects on oxidative stress and inflammation in biological systems .
Medicine:
- Potential therapeutic agent for treating diseases such as Alzheimer’s disease, cardiovascular diseases, and cancer.
- Exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Studied for its potential applications in cosmetics and skincare products due to its antioxidant properties .
Mecanismo De Acción
Engeletin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Engeletin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6).
Antioxidant Action: Engeletin enhances the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Neuroprotective Action: Engeletin activates the Keap1/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Comparación Con Compuestos Similares
Engeletin is often compared with other flavonoid compounds due to its unique properties:
Engeletin stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various therapeutic applications.
Propiedades
Fórmula molecular |
C21H22O11 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18+,19+,20-,21-/m0/s1 |
Clave InChI |
VWBWQPAZMNABMR-IANHLVBBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)


![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)



